molecular formula C21H26Cl2N2O4S B4297919 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide

2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide

Cat. No. B4297919
M. Wt: 473.4 g/mol
InChI Key: RCEWRWNGHMMLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and is known for its ability to inhibit chloride transport in cells.

Mechanism of Action

2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide inhibits chloride transport by binding to the Cl^-/HCO3^- exchanger and blocking the exchange of chloride ions with bicarbonate ions. This leads to an increase in intracellular chloride concentration and a decrease in extracellular chloride concentration, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide depend on the cell type and the specific chloride channels involved. In general, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide has been shown to inhibit cell volume regulation, reduce neuronal excitability, and affect cardiac function. It has also been shown to modulate the activity of the immune system and affect the development of cystic fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide in lab experiments is its ability to selectively inhibit chloride transport without affecting other ion channels. This allows researchers to study the specific role of chloride channels in various physiological processes. One limitation of using 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for the use of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide in scientific research. One direction is the development of more selective and less toxic inhibitors of chloride transport. Another direction is the study of the role of chloride channels in cancer cells and the development of new cancer therapies. Additionally, the use of 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide in drug discovery and development is an area of active research. Overall, 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide is a valuable tool for studying the role of chloride channels in various physiological processes and has the potential to lead to new treatments for a variety of diseases.

Scientific Research Applications

2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide has been widely used in scientific research for its ability to inhibit chloride transport in cells. It has been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and cardiac function. 2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[3-(hexyloxy)phenyl]benzamide has also been used to study the effects of chloride transport on the immune system, cancer cells, and the development of cystic fibrosis.

properties

IUPAC Name

2,4-dichloro-5-(dimethylsulfamoyl)-N-(3-hexoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N2O4S/c1-4-5-6-7-11-29-16-10-8-9-15(12-16)24-21(26)17-13-20(19(23)14-18(17)22)30(27,28)25(2)3/h8-10,12-14H,4-7,11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEWRWNGHMMLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.